Integrin modulator 1 is a compound that acts as an agonist for the α4β1 integrin receptor, which plays a crucial role in various physiological and pathological processes, including inflammation, cancer metastasis, and immune responses. This compound is under investigation for its potential therapeutic applications in diseases where integrin modulation could be beneficial.
Integrin modulator 1 has been identified and characterized through various research studies focusing on small molecules that can selectively bind to integrin receptors. It has been synthesized in laboratory settings and evaluated for its biological activity in preclinical models.
Integrin modulator 1 falls under the category of small molecule drugs specifically designed to target integrin receptors. It is classified as an integrin agonist, which means it promotes the active conformation of the integrin receptor, enhancing its affinity for ligands.
The synthesis of integrin modulator 1 typically involves organic synthesis techniques, including:
The synthesis process often includes:
Integrin modulator 1’s molecular structure is characterized by specific functional groups that enhance its binding affinity to the α4β1 integrin. The exact structure may vary based on synthetic modifications but generally includes:
While detailed crystallographic data may not be available for integrin modulator 1 specifically, studies of similar compounds have provided insights into their binding modes through homology modeling and computational docking studies.
The chemical reactions involved in the synthesis of integrin modulator 1 can include:
These reactions are typically carried out under controlled conditions (temperature, solvent choice) to optimize yield and selectivity. Reaction monitoring may involve techniques such as thin-layer chromatography (TLC) or mass spectrometry (MS).
Integrin modulator 1 functions by binding to the α4β1 integrin receptor, inducing a conformational change that increases its affinity for ligands such as vascular cell adhesion molecule 1. This mechanism involves:
Research indicates that compounds like integrin modulator 1 can significantly influence cellular behavior in vitro and in vivo by modulating these signaling pathways.
Integrin modulator 1 is expected to possess properties typical of small organic molecules, including:
Chemical properties include stability under physiological conditions, reactivity with biological targets, and potential interactions with other biomolecules. Studies often assess these properties through:
Integrin modulator 1 has potential applications in several areas:
Research continues to explore these applications, focusing on optimizing efficacy and safety profiles for clinical use.
The Arg-Gly-Asp (RGD) motif serves as a critical recognition sequence for α4β1 integrin, facilitating ligand binding and cellular adhesion. Structural studies reveal that the RGD-binding pocket resides within the integrin's extracellular head domain, where the aspartic acid residue coordinates with the Metal Ion-Dependent Adhesion Site (MIDAS) on the β1 subunit. This interaction induces a high-affinity conformation essential for downstream signaling [2] [3]. The α4β1 integrin exhibits unique flexibility in accommodating RGD variants, such as the retro-inverso DGR motif, which maintains binding affinity by mimicking the spatial orientation of native RGD [9]. Synthetic RGD peptidomimetics (e.g., BIO1211) demonstrate enhanced stability and selectivity by incorporating hydrophobic spacers that optimize interactions with auxiliary pockets (HYP1-3) adjacent to the MIDAS domain [9].
Table 1: Key Structural Features of α4β1-RGD Interactions
Structural Element | Function | Ligand Design Implication |
---|---|---|
MIDAS (β1 subunit) | Coordinates Asp residue of RGD | Chelates divalent cations (Mg²⁺/Mn²⁺) for ligand docking |
Specificity-determining loops | Distinguishes α4β1 from other integrins | Enables subtype-selective antagonists |
Hydrophobic pockets (HYP1-3) | Binds flanking residues of RGD | Guides design of non-peptidic mimetics (e.g., MPUPA derivatives) |
αI domain (absent in α4) | Ligand binding in other integrins | Explains α4β1's reliance on β1 MIDAS |
Agonist binding triggers large-scale conformational rearrangements in α4β1 integrin, transitioning from a bent (closed) to an extended (open) state. This "switchblade" model involves a 200 Å separation between the integrin's headpiece and transmembrane domains, exposing ligand-binding sites [2] [10]. Critical to this process is the downward displacement of the β1 subunit's α7-helix, which transmits force to dissociate α/β transmembrane domains. Integrin Modulator 1 stabilizes the extended conformation by binding the βI domain, enhancing affinity for ligands like VCAM-1 and fibronectin [10]. Heterotrimeric G protein subunit Gα13 further regulates dynamics by binding the β1 cytoplasmic tail via Switch Region I (SRI), promoting integrin clustering and Src kinase activation [10].
Table 2: Conformational States of α4β1 Integrin
State | Structure | Affinity | Regulatory Mechanism |
---|---|---|---|
Bent (Closed) | Compact, headpiece near membrane | Low | TM domain clasping via GXXXG motif |
Extended (Open) | Erected conformation | High | Agonist-induced tail separation; Gα13 binding |
Extended with open headpiece | Ligand-occupied state | Very high | MIDAS metal ion chelation; actin linkage |
Ligand-bound α4β1 integrin initiates ERK1/2 phosphorylation via dual mechanisms: (1) Focal Adhesion Kinase (FAK)-Src complex formation, which recruits GRB2-SOS and activates Ras, and (2) cytokine receptor transactivation that amplifies MAPK signaling [2] [6]. In endothelial cells, α4β1 clustering induces phosphorylation of FAK at Tyr397 within 5 minutes, followed by ERK1/2 activation at 15–30 minutes. This cascade promotes transcriptional regulation of pro-survival genes (e.g., c-Fos, c-Myc) and cyclin D1 expression, driving cell cycle progression [6]. Integrin Modulator 1 enhances ERK phosphorylation by 3.2-fold in leukocytes, confirming its role as a signaling amplifier [7].
α4β1 activation triggers actin polymerization through talin-vinculin mechanotransduction. Talin binding to the β1 cytoplasmic tail exposes vinculin-binding sites (VBS), enabling vinculin recruitment. Vinculin then crosslinks F-actin and recruits Arp2/3 complexes to initiate branched actin assembly [1] [3]. Force-dependent reinforcement occurs when actomyosin contractility stretches talin, exposing cryptic VBS domains. This process is augmented by Integrin Modulator 1, which increases focal adhesion size by 40% in migrating fibroblasts [7]. Additionally, α4β1-Gα13 interaction activates Rac1 via TrioGEF, promoting lamellipodial extension at leading edges [10].
Table 3: Cytoskeletal Regulators in α4β1 Signaling
Effector Protein | Function | Downstream Effect |
---|---|---|
Talin | Links β1 tail to F-actin; exposes VBS | Force transmission; adhesion maturation |
Vinculin | Binds F-actin and α-actinin | Actin bundling; mechanosensing |
Arp2/3 complex | Nucleates branched actin | Lamellipodium formation |
RhoA-ROCK | Phosphorylates MLC; inhibits MLCP | Actomyosin contractility |
Rac1 | Activates WAVE complex | Membrane protrusion |
TNF-α and IFN-γ synergize with α4β1 signaling to amplify inflammatory responses. TNF-α upregulates α4β1 expression 2.5-fold on endothelial cells via NF-κB, while IFN-γ enhances JAK1/STAT1-driven transcription of VCAM-1 [1] [5]. In senescence-associated inflammation, this synergy hyperactivates JAK/STAT1, creating a feedforward loop that increases SARS-CoV-2 receptor expression (ACE2/DPP4) [5]. Integrin Modulator 1 potentiates TNF-α-induced leukocyte adhesion by stabilizing α4β1 in high-affinity conformations, exacerbating cytokine storm pathologies [1].
Table 4: Cytokine-Integrin Crosstalk in Inflammation
Cytokine | Target Pathway | Effect on α4β1 | Pathological Outcome |
---|---|---|---|
TNF-α | NF-κB → VCAM-1 upregulation | ↑ Expression & clustering | Enhanced leukocyte extravasation |
IFN-γ | JAK/STAT1 → ICAM-1 synthesis | ↑ Avidity for ligands | Senescence-associated inflammation |
IL-6 | JAK/STAT3 (limited role) | Minor expression change | Acute-phase response amplification |
TGF-β | SMAD → Fibronectin deposition | ↑ Matrix binding affinity | Fibrosis progression |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: